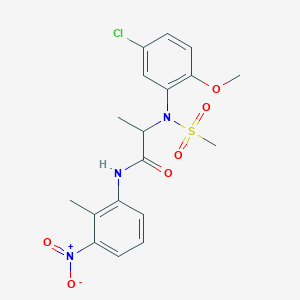![molecular formula C20H20O6 B12472254 13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B12472254.png)
13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[101010(1),(1)?0(3),(1)(1)0?,?It is characterized by its multiple oxygen atoms and intricate ring system, making it a subject of interest in organic chemistry and various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.0(1),(1)?.0(3),(1)(1).0?,?.0(1)?,(2)(3)]tricosa-3,5(9),10,18-tetraen-17-one involves several steps, starting from simpler organic molecules. The process typically includes cyclization reactions, where multiple rings are formed through the reaction of various precursors under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct formation of the hexacyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of specialized equipment and techniques to handle the complex reactions and ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.0(1),(1)?.0(3),(1)(1).0?,?.0(1)?,(2)(3)]tricosa-3,5(9),10,18-tetraen-17-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can modify the compound’s structure, often resulting in the addition of hydrogen atoms.
Substitution: Substitution reactions involve replacing one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce various oxidized derivatives, while reduction can lead to more saturated compounds .
Wissenschaftliche Forschungsanwendungen
13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.0(1),(1)?.0(3),(1)(1).0?,?.0(1)?,(2)(3)]tricosa-3,5(9),10,18-tetraen-17-one has several scientific research applications, including:
Chemistry: Used as a model compound to study complex ring systems and reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.0(1),(1)?.0(3),(1)(1).0?,?.0(1)?,(2)(3)]tricosa-3,5(9),10,18-tetraen-17-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hexacyclic structures with multiple oxygen atoms, such as:
- 10,10-Dimethyl-2,6-dimethylenebicyclo[7.2.0]undecan-5β-ol
- 7-Isopropyl-1,1,4a-trimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene .
Uniqueness
What sets 13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.0(1),(1)?.0(3),(1)(1).0?,?.0(1)?,(2)(3)]tricosa-3,5(9),10,18-tetraen-17-one apart is its specific arrangement of rings and oxygen atoms, which imparts unique chemical and biological properties.
Eigenschaften
IUPAC Name |
13,14-dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-9-3-11-13(21)5-17-20(25-8-24-17)19(11)18(10(9)2)12-4-15-16(23-7-22-15)6-14(12)26-20/h4-6,9-11,18-19H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJIWUFFXGFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3C(C1C)C4=CC5=C(C=C4OC36C(=CC2=O)OCO6)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-oxo-2-phenylethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12472173.png)

![2-[3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol](/img/structure/B12472177.png)
![Methyl 3-(morpholin-4-yl)-4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B12472182.png)
![N-benzyl-1-(4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12472184.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1H-indol-3-yl)ethanone](/img/structure/B12472187.png)
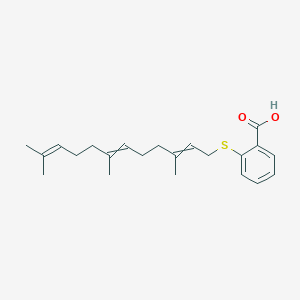
![N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]-N~2~-phenylglycinamide](/img/structure/B12472201.png)
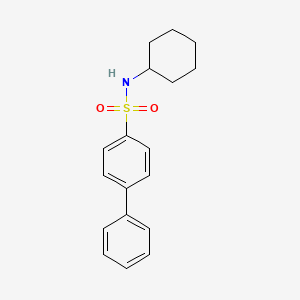
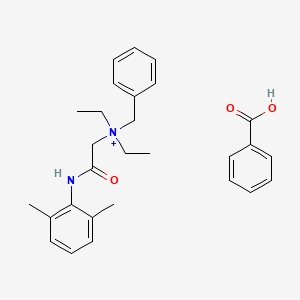
![2,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12472229.png)
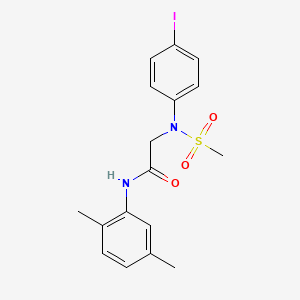
![2-{[5-(4-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B12472239.png)
